Chemical Reactivity: L-Cysteic Acid Exhibits 2.6-Fold Greater Sulfonate Group Reactivity Compared to L-Cysteine's Thiol Group
In a direct head-to-head comparison of hydrogen isotope exchange reactivity with tritiated water vapor (T-for-H exchange) at 50–70 °C, the SO₃H group of L-cysteic acid demonstrated 2.6 times greater reactivity than its COOH group, and 5.6 times greater than its NH₂ group [1]. In contrast, under identical conditions, the SH group of L-cysteine was only 1.4 times more reactive than its COOH group and 3.5 times more reactive than its NH₂ group [1]. The absolute reactivity of the L-cysteic acid SO₃H group is thus approximately 1.86-fold higher than the SH group of L-cysteine, and the NH₂ group in L-cysteic acid is 1.6-fold more reactive than the NH₂ group in L-cysteine, demonstrating a fundamental difference in labile proton dynamics driven by the strong electron-withdrawing effect of the sulfonate substituent [1].
| Evidence Dimension | Relative reactivity of sulfur-containing functional group vs. COOH group (T-for-H exchange rate ratio) |
|---|---|
| Target Compound Data | L-Cysteic acid: SO₃H/COOH reactivity ratio = 2.6; SO₃H/NH₂ ratio = 5.6 |
| Comparator Or Baseline | L-Cysteine: SH/COOH reactivity ratio = 1.4; SH/NH₂ ratio = 3.5 |
| Quantified Difference | L-Cysteic acid SO₃H group is 2.6× more reactive than its COOH, whereas L-cysteine SH group is only 1.4× more reactive than its COOH (1.86-fold difference in absolute reactivity). |
| Conditions | Hydrogen isotope exchange (T-for-H) with HTO vapor at 50–70 °C; solid-state analysis via A''-McKay plot method |
Why This Matters
This demonstrates that L-cysteic acid's sulfonate group is fundamentally more exchangeable and chemically distinct from the thiol of L-cysteine, which is critical for applications in tritium labeling, surface modification, or catalytic studies where predictable proton exchange kinetics are required.
- [1] Imaizumi, H., Kano, N., & Nagasawa, S. (2006). Simultaneous analysis of reactivity of L-cysteic acid or L-cysteine having three different kinds of functional groups. Niigata University. ETDEWEB ID: 20883571. View Source
